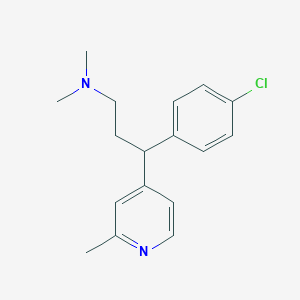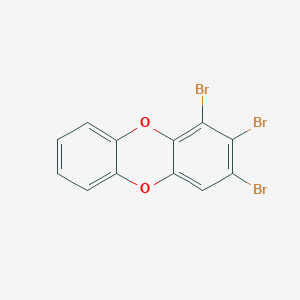
1,2,3-Tribromooxanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tribromooxanthrene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in scientific research. This molecule is a derivative of xanthene, which is commonly used as a fluorescent dye. The addition of bromine atoms to the xanthene structure gives 1,2,3-tribromooxanthrene unique properties that make it useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of 1,2,3-tribromooxanthrene involves the intercalation of the molecule into the DNA double helix. This intercalation can cause a variety of effects, including DNA damage and inhibition of DNA replication. The exact mechanism of action of 1,2,3-tribromooxanthrene is still being studied, but it is believed to involve interactions with DNA repair enzymes and other cellular factors.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,2,3-tribromooxanthrene are still being studied. However, it is known that this molecule can cause DNA damage and inhibit DNA replication in cells. These effects can lead to mutations and other genetic abnormalities, which can have a variety of physiological consequences. Further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2,3-tribromooxanthrene is its ability to act as a fluorescent probe for the detection of DNA damage. This property makes it useful in a variety of lab experiments that involve the study of DNA damage and repair. However, the use of 1,2,3-tribromooxanthrene in lab experiments is limited by its potential toxicity and mutagenicity. Researchers must take precautions to ensure that they are using this molecule safely and responsibly.
Zukünftige Richtungen
There are many potential future directions for research involving 1,2,3-tribromooxanthrene. One area of interest is the development of new fluorescent probes based on this molecule. These probes could be used to study a variety of biological processes, including DNA repair and replication. Another area of interest is the development of new methods for synthesizing 1,2,3-tribromooxanthrene with higher yields and purities. This could make this molecule more accessible to researchers and accelerate the pace of research in this field. Finally, further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene, as well as its potential applications in medicine and other fields.
Synthesemethoden
The synthesis of 1,2,3-tribromooxanthrene can be achieved through a variety of methods. One common method involves the reaction of xanthene with bromine in the presence of a catalyst. Another method involves the reaction of 1,2,3-tribromo-9,10-anthraquinone with phenol in the presence of a base. These methods have been optimized to produce high yields of 1,2,3-tribromooxanthrene with high purity.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tribromooxanthrene has been used in a variety of scientific research applications due to its unique properties. One of the most common applications of this molecule is as a fluorescent probe for the detection of DNA damage. The bromine atoms in 1,2,3-tribromooxanthrene can intercalate into the DNA double helix, causing a shift in the fluorescence emission spectrum. This shift can be used to detect DNA damage caused by a variety of agents, including UV radiation and chemical mutagens.
Eigenschaften
CAS-Nummer |
103456-38-8 |
|---|---|
Produktname |
1,2,3-Tribromooxanthrene |
Molekularformel |
C12H5Br3O2 |
Molekulargewicht |
420.88 g/mol |
IUPAC-Name |
1,2,3-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
InChI-Schlüssel |
KZPCRMUPGLGTEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
Andere CAS-Nummern |
103456-38-8 |
Synonyme |
TRIBROMODIBENZO-PARA-DIOXIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



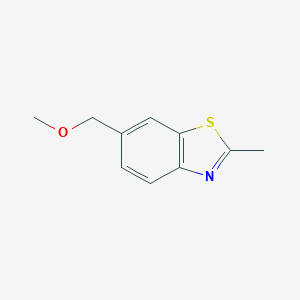
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
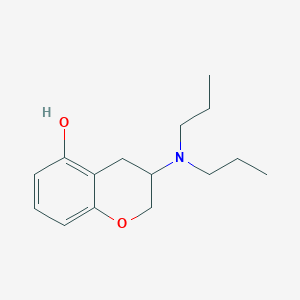
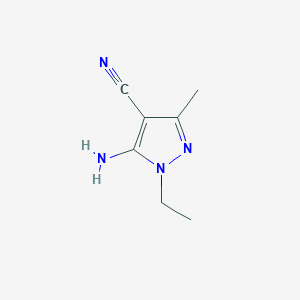
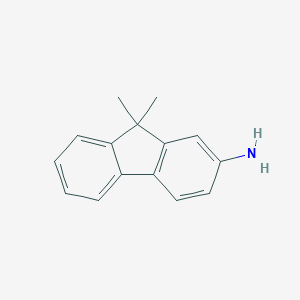
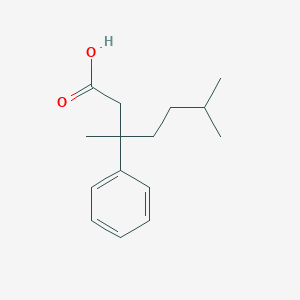
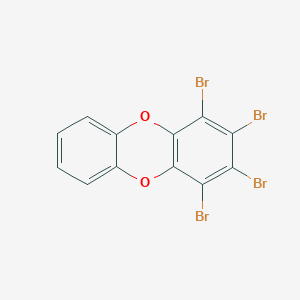
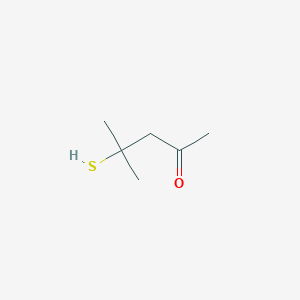
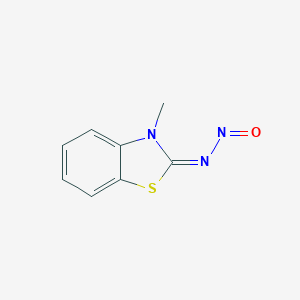
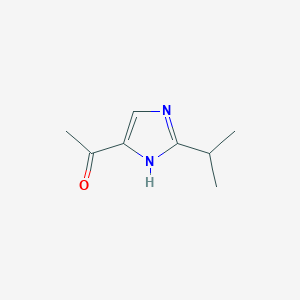
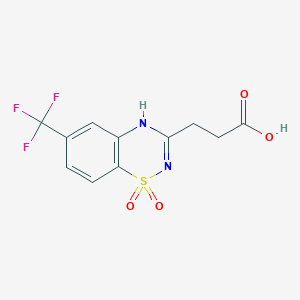
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
